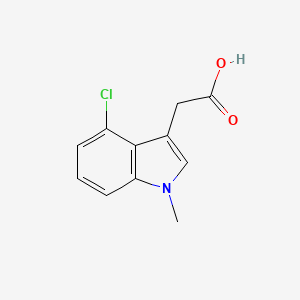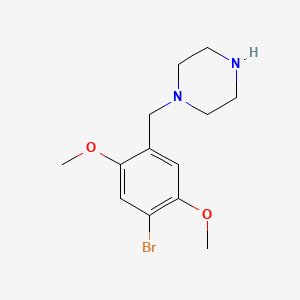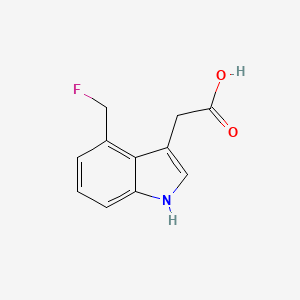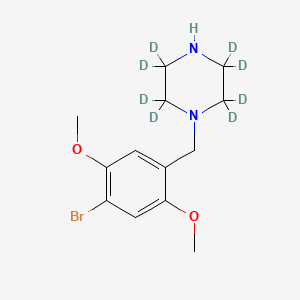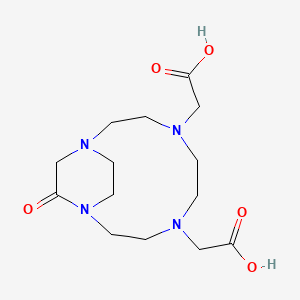
Unii-O4V6XA23KP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-O4V6XA23KP is systematically named 1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid . It is a chemical substance with the molecular formula C14H24N4O5 and a molecular weight of 328.36 g/mol . This compound is notable for its unique bicyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
Unii-O4V6XA23KP, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary target of this compound is the CD19 antigen, a protein expressed on the surface of B cells, including malignant B cells in conditions such as mantle cell lymphoma .
Mode of Action
Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19-expressing cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines, which further recruit immune cells to the site of the tumor, resulting in the destruction of the CD19-expressing cells .
Biochemical Pathways
The activation of the CAR T cells triggers a cascade of immune responses. This includes the release of various cytokines, which can lead to a state known as cytokine release syndrome, a common side effect of CAR T cell therapies. The exact biochemical pathways affected by this compound are complex and involve various aspects of the immune system .
Result of Action
The result of the action of Brexucabtagene autoleucel is the destruction of CD19-expressing cells, including malignant B cells in conditions such as mantle cell lymphoma . This can lead to a reduction in tumor size and potentially, remission of the disease.
Action Environment
The efficacy and stability of CAR T cell therapies like Brexucabtagene autoleucel can be influenced by various environmental factors. These include the patient’s overall health status, the presence of other diseases, and the use of other medications. Additionally, factors such as the patient’s immune status and the tumor microenvironment can also impact the action of the therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid typically involves the cyclization of linear precursors containing amine and carboxylic acid functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For instance, the reaction may be carried out in the presence of hydrochloric acid or sodium hydroxide under controlled temperatures to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through crystallization or chromatography to obtain the compound in high purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be essential to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving nitrogen-containing heterocycles.
Comparison with Similar Compounds
Similar Compounds
Gadoteridol: A related compound used as a contrast agent in magnetic resonance imaging (MRI).
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid is unique due to its specific arrangement of nitrogen atoms and the presence of an oxo group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-[7-(carboxymethyl)-11-oxo-1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O5/c19-12-9-15-1-2-16(10-13(20)21)3-4-17(11-14(22)23)6-8-18(12)7-5-15/h1-11H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNHTDVIPODPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN2CCN1CC2=O)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220182-19-4 |
Source


|
| Record name | (1,4,7,10-Tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220182194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,4,7,10-TETRAAZA-11-OXO-BICYCLO(8.2.2)TETRADECANE-4,7-DIACETIC ACID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4V6XA23KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

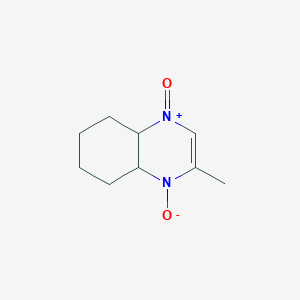
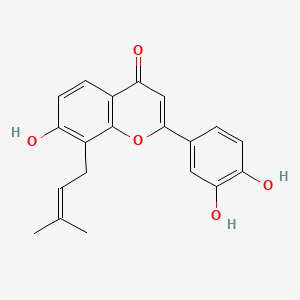
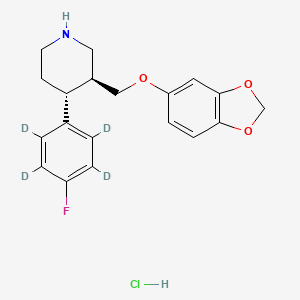
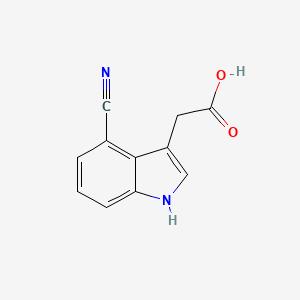
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)
